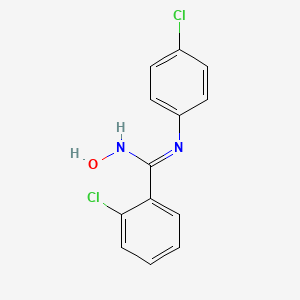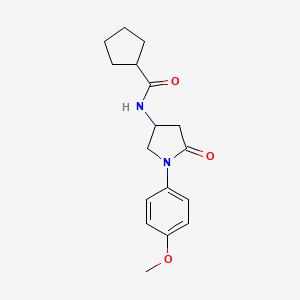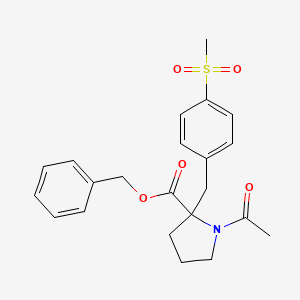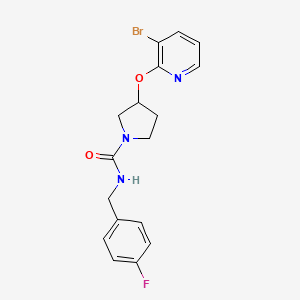
5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, including those with structures similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, typically involves complex reactions with transition metals to form new ligands and complexes. These processes are characterized using various analytical techniques like IR, NMR, mass spectrometry, and X-ray diffraction to confirm the structures of the synthesized compounds (Chohan & Shad, 2011).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography, providing detailed insights into their geometry, bonding, and overall structural configuration. For instance, ligands like 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate show an octahedral geometry, which is crucial for understanding the compound's reactivity and interactions (Chohan & Shad, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, indicating their reactivity towards different substances. Their interaction with transition metals to form complexes and their antibacterial and antifungal activities highlight their chemical properties and potential applicability in different fields (Chohan & Shad, 2011).
科学的研究の応用
Synthesis and Characterization
- Sulfonamide-derived compounds, including those with a structure similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide, have been synthesized and characterized for their physical and spectral properties. For example, Chohan and Shad (2011) investigated sulfonamide-derived new ligands and their transition metal complexes, revealing insights into their bonding, structure, and potential biological activities (Chohan & Shad, 2011).
Biological Activity
- The antimicrobial activity of sulfonamides containing structures related to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide has been studied. For instance, Alyar et al. (2018) synthesized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, demonstrating significant antimicrobial activities against various bacterial strains (Alyar et al., 2018).
Pharmaceutical Potential
- Compounds similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide have shown potential in pharmaceutical applications. For example, Krátký et al. (2012) studied the antimicrobial activity of sulfonamides containing different scaffolds, highlighting their potential in developing new therapeutic agents (Krátký et al., 2012).
Photodynamic Therapy Applications
- Related compounds have been investigated for their suitability in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, demonstrating their potential as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Antitumor and Antibacterial Potential
- The synthesis of thiophene derivatives, closely related to the molecular structure , has shown promising results in antitumor and antibacterial applications. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant activity against various cancer cell lines and bacterial strains (Hafez et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide' involves the reaction of 3,4-dimethylisoxazole with 2-methylbenzylamine to form an intermediate, which is then reacted with thiophene-2-sulfonyl chloride to yield the final product.", "Starting Materials": [ "3,4-dimethylisoxazole", "2-methylbenzylamine", "thiophene-2-sulfonyl chloride" ], "Reaction": [ "Step 1: 3,4-dimethylisoxazole is reacted with 2-methylbenzylamine in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
1251584-08-3 |
分子式 |
C22H20N4O3S2 |
分子量 |
452.55 |
IUPAC名 |
N-(2,5-dimethylphenyl)-2-(2-methylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-9-10-14(2)16(11-13)23-17(27)12-25-19-18(31-21(24-19)30-3)20(28)26(22(25)29)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,27) |
InChIキー |
HLNHWYLBNHHBBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2484311.png)




![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)
![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)